molecular formula C14H8BrFN2O2 B13090029 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13090029
M. Wt: 335.13 g/mol
InChI Key: XSTOINNOGCFTQN-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with 2-bromo-3-pyridinecarboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.13 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H8BrFN2O2/c15-9-5-6-18-11(7-9)12(14(19)20)13(17-18)8-1-3-10(16)4-2-8/h1-7H,(H,19,20)

InChI Key

XSTOINNOGCFTQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=C2C(=O)O)Br)F

Origin of Product

United States

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